4-(4-Bromophenyl)-2-methyl-1,3-thiazole
Overview
Description
4-(4-Bromophenyl)-2-methyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group at the 4-position and a methyl group at the 2-position.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have shown promising adme properties .
Result of Action
niger .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with thioamide in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products:
- Substituted thiazoles with various functional groups.
- Oxidized or reduced thiazole derivatives.
- Coupled products with extended aromatic systems .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
4-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Exhibits similar antimicrobial and anticancer properties.
Thiazole Derivatives: Various thiazole-based compounds show a range of biological activities, including anti-inflammatory and antiviral effects.
Uniqueness: 4-(4-Bromophenyl)-2-methyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a methyl group on the thiazole ring enhances its reactivity and potential as a pharmacophore .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDZDHHETRGNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347327 | |
Record name | 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66047-74-3 | |
Record name | 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole?
A1: The crystal structure of this compound reveals key insights into its molecular arrangement. The molecule exhibits a near planar conformation with minimal dihedral angles between the thiazole and aryl rings []. This planarity, coupled with the presence of bromine, suggests potential for intermolecular interactions like π-π stacking and halogen bonding, which could influence its packing in solid-state and potential applications in material science.
Q2: Has this compound been explored for its coordination chemistry?
A2: Yes, research indicates that this compound acts as a ligand in the synthesis of iridium (III) complexes [, ]. These complexes, incorporating various other ligands like isocyanides and ethylenediamine, are being investigated for their optical and electrochemical properties, potentially paving the way for applications in areas like OLEDs and sensing technologies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.